molecular formula C22H29N5O B2699474 3-((1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline CAS No. 2309568-90-7

3-((1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

Cat. No. B2699474
CAS RN: 2309568-90-7
M. Wt: 379.508
InChI Key: VULVXELQQOHRAI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several cyclic structures and a variety of functional groups. Unfortunately, without more specific information or a detailed structural analysis, it’s difficult to provide a more comprehensive description .

Scientific Research Applications

Anti-Fibrosis Activity

The pyrimidine moiety in this compound has been employed in designing privileged structures for medicinal chemistry. Researchers synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their biological activities against immortalized rat hepatic stellate cells (HSC-T6) . Among these derivatives, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated potent anti-fibrotic effects, surpassing the activity of Pirfenidone and Bipy55′DC. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. Further studies would be needed to determine how it interacts with biological systems .

Future Directions

Given the complexity of this compound and the potential for it to have interesting biological activities, future research could focus on exploring its synthesis, properties, and potential applications in more detail .

properties

IUPAC Name

3-[[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c1-2-7-19-18(4-1)12-22(26-25-19)28-14-16-8-10-27(11-9-16)21-13-20(23-15-24-21)17-5-3-6-17/h12-13,15-17H,1-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULVXELQQOHRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC=NC(=C4)C5CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

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